

An In-depth Technical Guide to N-(2-phenylethyl)benzamide

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Compound of Interest

Compound Name: *N-benzyl-2-phenethylbenzamide*

Cat. No.: *B3716497*

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A Note on Nomenclature: The topic requested, "**N-benzyl-2-phenethylbenzamide**," is structurally ambiguous. Standard chemical nomenclature suggests several possible interpretations, none of which correspond to a commonly registered compound. However, the closely related and well-documented compound, N-(2-phenylethyl)benzamide, is frequently associated with these structural motifs and is of significant interest in research and development. This guide will, therefore, focus on N-(2-phenylethyl)benzamide, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Compound Identifiers

N-(2-phenylethyl)benzamide is an organic compound featuring a benzamide core with a phenylethyl group attached to the nitrogen atom.^[1] This structure imparts a combination of rigidity and flexibility, making it a subject of interest in medicinal chemistry and materials science.^[1]

Identifier	Value
CAS Number	3278-14-6
IUPAC Name	N-(2-phenylethyl)benzamide
Synonyms	N-Phenethylbenzamide, N-Benzoyl-2-phenylethylamine, Riparin A, Solifenacin Related Compound 21[1][2][3][4][5]
Molecular Formula	C ₁₅ H ₁₅ NO[2][4][5][6]
Molecular Weight	225.29 g/mol [2][4][5]
InChI Key	DAVRGGJTJDTVQT-UHFFFAOYSA-N[5]
SMILES	C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[5]
Appearance	White to off-white solid[1][2]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]

Synthesis of N-(2-phenylethyl)benzamide: A Validated Protocol

The most common and straightforward synthesis of N-(2-phenylethyl)benzamide involves the acylation of 2-phenylethylamine with benzoyl chloride.[3][7] This reaction, a classic example of nucleophilic acyl substitution, is reliable and scalable. A detailed experimental protocol is provided below.

Underlying Principles of the Synthesis

The lone pair of electrons on the nitrogen atom of 2-phenylethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent departure of the chloride leaving group, facilitated by a base to neutralize the generated HCl, yields the stable amide product. The choice of an aqueous-organic biphasic system or an organic solvent with a base is critical for managing the reaction's exothermicity and preventing unwanted side reactions.

Detailed Experimental Protocol

Materials:

- 2-Phenylethylamine
- Benzoyl chloride
- Sodium hydroxide (or other suitable base like triethylamine)
- Dichloromethane (or other suitable organic solvent)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous magnesium sulfate (for drying)
- Deionized water

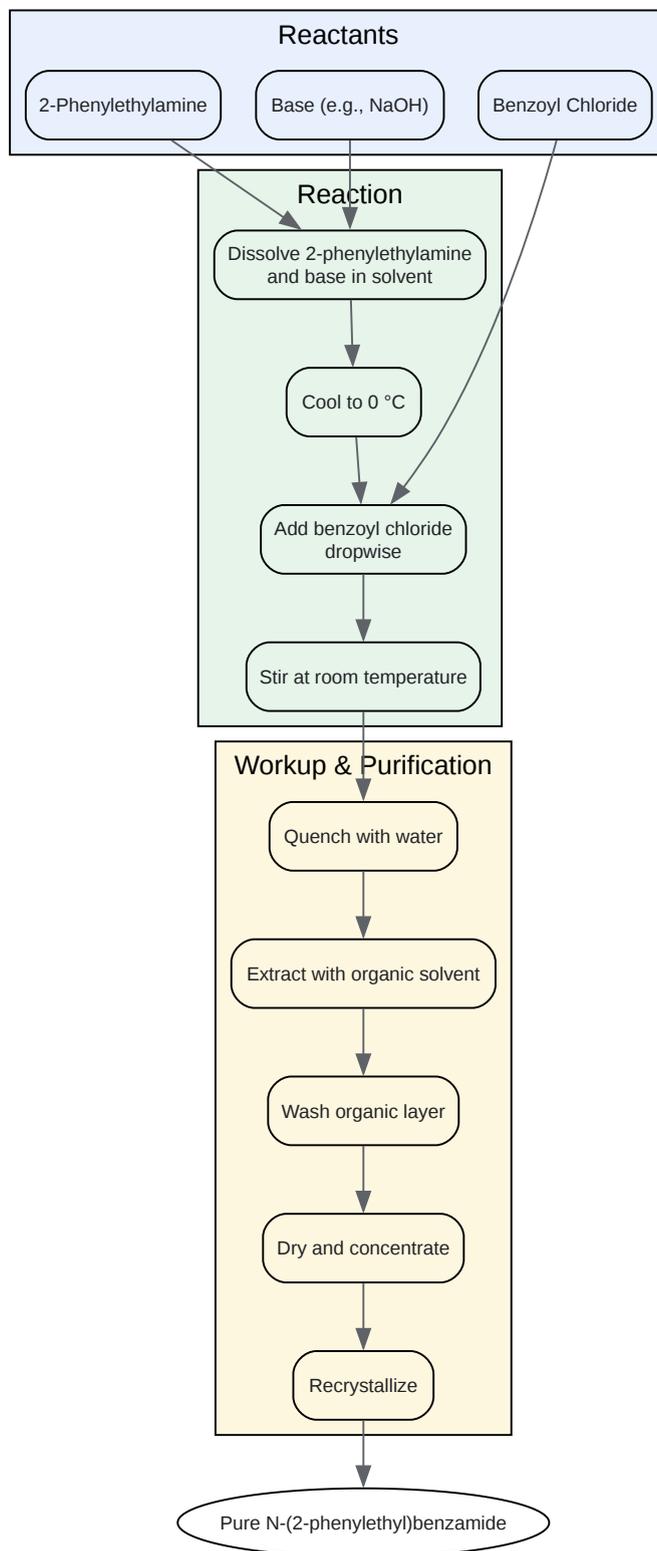
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylethylamine in dichloromethane.
- Add an equimolar amount of a suitable base, such as triethylamine or an aqueous solution of sodium hydroxide.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add an equimolar amount of benzoyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.[8]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-phenylethyl)benzamide as a white solid.

Workflow Diagram

Synthesis Workflow for N-(2-phenylethyl)benzamide



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Caption: Synthesis workflow for N-(2-phenylethyl)benzamide.

Physicochemical and Spectroscopic Data

Accurate characterization of N-(2-phenylethyl)benzamide is crucial for its identification and quality control. Below is a summary of its key physicochemical and spectroscopic properties.

Property	Value
Melting Point	117-118 °C[3][4]
Boiling Point (Predicted)	439.0 ± 24.0 °C[3][4]
Density (Predicted)	1.088 ± 0.06 g/cm ³ [3][4]
¹ H NMR	
¹³ C NMR	
IR (KBr, cm ⁻¹)	
Mass Spectrum (m/z)	

Note: Specific spectroscopic data (NMR, IR, MS) can vary slightly based on the solvent and instrument used. Researchers should always acquire their own data for definitive characterization.

Applications and Biological Significance

N-(2-phenylethyl)benzamide has emerged as a compound of interest in several areas of drug discovery and organic synthesis.

- **Medicinal Chemistry:** It has been investigated for its potential as an antibacterial and anticancer agent.[3][7] Its structural similarity to other biologically active amides makes it a valuable scaffold for the development of new therapeutic agents.
- **Organic Synthesis:** This compound serves as a precursor or intermediate in the synthesis of more complex molecules, including deuterium-labeled amides for use in metabolic studies. [4] It is also listed as a related compound to Solifenacin, suggesting its potential use in the synthesis of this and other pharmaceuticals.[2][3][4]

- Natural Products: N-(2-phenylethyl)benzamide, also known as Riparin A, has been identified in natural sources.[5]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling N-(2-phenylethyl)benzamide.

- Hazard Statements: It may be harmful if swallowed, and can cause skin and serious eye irritation.[4] Inhalation of the powder should be avoided as it may cause respiratory irritation.
- Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

Logical Relationships of Identifiers

Caption: Logical relationships of key identifiers.

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